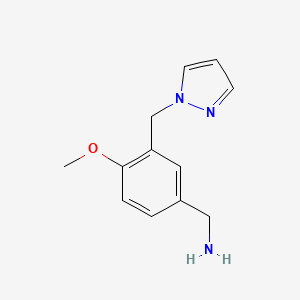

4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine

描述

Contextualization within Amine and Heterocyclic Compound Chemistry

Amines are organic derivatives of ammonia (B1221849) and are fundamental to the chemistry of living organisms. uomustansiriyah.edu.iq Their chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine is classified as a primary amine, specifically an aralkylamine, as the nitrogen atom is attached to a benzyl (B1604629) group. wikipedia.orgnih.gov

Simultaneously, the compound is a member of the vast class of heterocyclic compounds. A heterocycle is a cyclic compound containing atoms of at least two different elements in its ring. wikipedia.orgpressbooks.pub Heterocyclic amines, where a nitrogen atom is part of the ring system, are particularly common and form the structural core of countless biologically important molecules, from vitamins and coenzymes to pharmaceuticals like sildenafil (B151) (Viagra). wikipedia.orgpressbooks.pubopenstax.org The pyrazole (B372694) ring within this compound places it firmly within this critical domain of chemical science.

Significance of Pyrazole and Benzylamine (B48309) Motifs in Organic Synthesis and Medicinal Chemistry

The two core structural motifs of this compound—pyrazole and benzylamine—are independently recognized for their profound importance in chemical research.

The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. nih.govglobalresearchonline.net The pyrazole ring is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govglobalresearchonline.netnumberanalytics.com Its versatility has made it a focal point for the development of new therapeutic agents. globalresearchonline.netontosight.ai Drugs containing this scaffold include the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and sildenafil for erectile dysfunction. nih.gov

The benzylamine motif consists of a benzyl group attached to an amine. wikipedia.org It is a versatile and common precursor in organic synthesis. wikipedia.orgsinocurechem.com In industrial applications, it serves as an important intermediate for producing pharmaceuticals, dyes, and polymers. nih.govchemicalbook.comchemicalbook.com Its utility stems from its reactivity as a nucleophile and its role as a masked source of ammonia, where the benzyl group can be added to a molecule and later removed via hydrogenolysis. wikipedia.orgsinocurechem.com This functionality makes it an invaluable building block in the synthesis of complex molecules, including drugs such as nebivolol (B1214574) and lacosamide. wikipedia.org

Research Landscape for Structurally Related Compounds

The scientific interest in molecules combining pyrazole and benzylamine functionalities is evident from the body of research on structurally analogous compounds. These studies typically focus on synthesis, structural elucidation, and the evaluation of biological or material properties. The exploration of these related structures provides a clear context for the potential research avenues for this compound.

Research into compounds that merge these two important motifs often involves multi-step synthesis, frequently employing condensation and reduction reactions. Characterization is rigorously performed using techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography to confirm the molecular structure and stereochemistry.

| Compound Name | Summary of Research Focus | Reference |

|---|---|---|

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Development of an efficient one-pot, two-step synthesis via a solvent-free condensation/reduction sequence. The product was fully characterized by FTIR-ATR, 1D and 2D NMR, EIMS, and elemental analysis. | mdpi.com |

| 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles | Investigation of supramolecular structures formed through hydrogen bonding. The study analyzed how different substituents on the benzyl ring influence crystal packing, forming dimers, chains, or sheets. | researchgate.net |

| (4Z)-4-[(4-Methoxy-benzyl-amino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Synthesis and structural analysis using X-ray crystallography to determine dihedral angles and investigate intramolecular and intermolecular hydrogen bonding interactions that stabilize the crystal structure. | nih.gov |

| Pyrazole substituted benzimidazoles | Design, synthesis, and evaluation of compounds for anti-tubercular, anti-fungal, and anti-microbial activity, using in silico docking studies to predict binding interactions and guide synthesis. | researchgate.net |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Synthesis via a C–F activation strategy and detailed characterization, including the discovery and analysis of two distinct polymorphs through single-crystal X-ray diffraction. | mdpi.com |

Scope and Objectives of Academic Inquiry on this compound

Given the established importance of its constituent pyrazole and benzylamine moieties and the active research on related structures, the academic inquiry into this compound is well-motivated. The primary objectives of such research would likely encompass:

Development of Novel Synthetic Routes: Devising efficient, high-yield, and environmentally benign methods for its synthesis.

Comprehensive Structural Characterization: Unambiguously determining its molecular structure and conformation using advanced spectroscopic and crystallographic techniques.

Exploration of Chemical Reactivity: Investigating the reactivity of its functional groups to create a library of novel derivatives for further study.

Screening for Biological Activity: Evaluating the compound for a range of potential pharmacological activities, such as enzyme inhibition or antimicrobial effects, based on the known properties of pyrazole and benzylamine-containing molecules.

The study of this compound represents a logical progression in the fields of heterocyclic and medicinal chemistry, aiming to discover new molecules with potentially valuable properties.

Structure

3D Structure

属性

IUPAC Name |

[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFAOHPCMDBNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine

Strategies for Constructing the 4-Methoxybenzylamine (B45378) Core

The 4-methoxybenzylamine scaffold is a crucial component of the target molecule. Its synthesis can be achieved through several reliable methods, primarily involving the reduction of nitrogen-containing functional groups such as nitriles or amides, or the reductive amination of an aldehyde.

One common approach is the reduction of 4-methoxybenzonitrile (B7767037). This transformation can be effectively carried out using various reducing agents. For instance, catalytic hydrogenation using palladium nanoparticles is a viable method. In a representative procedure, 4-methoxybenzonitrile can be reduced in a solvent like tetrahydrofuran (B95107) (THF) using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. chemicalbook.com Another effective method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, to convert the nitrile group to an aminomethyl group.

Alternatively, the 4-methoxybenzylamine core can be synthesized via the reductive amination of 4-methoxybenzaldehyde. This process involves the initial condensation of the aldehyde with an ammonia source, such as aqueous ammonia, to form an intermediate imine. ias.ac.in This imine is then reduced in situ to the corresponding benzylamine (B48309). This reduction can be accomplished using selective reducing agents like sodium borohydride, which reduces the imine C=N bond without affecting the aromatic ring. ias.ac.in The direct reductive amination, where the aldehyde, ammonia, and a reducing agent are combined in a single step, is a highly efficient method for amine synthesis. hw.ac.uk

Approaches for Introducing the Pyrazol-1-ylmethyl Moiety

The introduction of the pyrazol-1-ylmethyl group onto the 4-methoxybenzylamine framework is a key step that can be accomplished through several synthetic routes. These strategies include forming the pyrazole (B372694) ring on a pre-existing benzylamine structure or attaching a complete pyrazole ring to the aromatic core.

Reductive Amination Pathways for Pyrazole Integration

Reductive amination serves as a powerful tool for forging C-N bonds. In the context of synthesizing 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine, this pathway could be envisioned by reacting a suitable aldehyde precursor with an amine. A hypothetical but illustrative route would involve the synthesis of 4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde. This intermediate could then undergo reductive amination with ammonia. The reaction would proceed through the formation of an imine, which is subsequently reduced to the final primary amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation. mdpi.comresearchgate.net This method is valued for its operational simplicity and the wide availability of protocols. mdpi.com

Condensation and Cyclization Reactions for Pyrazole Formation

An alternative strategy involves constructing the pyrazole ring directly onto the substituted benzene (B151609) core. This approach typically begins with a precursor molecule containing a 1,3-dicarbonyl system or an equivalent synthon, which can then undergo cyclocondensation with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org

The most classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.org To apply this to the target molecule, a synthetic intermediate such as 1-(2-(aminomethyl)-5-methoxy-phenyl)-1,3-butanedione would be required. The reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of the pyrazole ring through a cyclization and dehydration sequence, yielding the desired pyrazol-1-ylmethyl moiety attached to the benzylamine backbone. The regioselectivity of the cyclocondensation can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound and the hydrazine. nih.gov

Modern variations of this reaction allow for one-pot procedures. For instance, α,β-unsaturated carbonyl compounds can react with tosylhydrazine to form pyrazoles under alkaline conditions. nih.gov Similarly, tandem catalytic cross-coupling and electrocyclization reactions have been developed to produce highly substituted pyrazoles. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained significant popularity in medicinal chemistry for their efficiency in building complex molecular architectures in a single synthetic operation, adhering to the principles of pot, atom, and step economy. mdpi.comnih.gov Various MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comnih.gov

A general MCR for pyranopyrazoles, for example, involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate with a suitable catalyst. nih.gov While not directly yielding the target molecule, this illustrates the power of MCRs to rapidly assemble the pyrazole core. A hypothetical MCR for this compound could involve a starting aldehyde containing the pre-formed 4-methoxybenzylamine moiety, which then reacts with a 1,3-dicarbonyl equivalent and hydrazine. Such strategies often employ catalysts to facilitate the cascade of reactions, which may include Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. beilstein-journals.orgmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine, aqueous medium, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Three-component | Aldehyde, 1,3-Dicarbonyl, Diazo compound | Transition metal-free, O₂ oxidant | Polyfunctional pyrazoles | organic-chemistry.org |

| Three-component | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP, room temperature | Pyrazole-linked Thiazoles | acs.org |

| Four-component | Aldehyde, Hydrazine Hydrate, Dimedone, 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one | Et₂NH, water, ambient temperature | Pyrazole-dimedone derivatives | mdpi.com |

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. This involves the careful selection of catalysts, reagents, solvents, and temperature.

Catalyst and Reagent Selection (e.g., sodium borohydride, palladium nanoparticles)

The choice of catalysts and reagents significantly influences the outcome of the synthesis.

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, commonly used for the reduction of aldehydes, ketones, and imines. researchgate.net In the context of synthesizing the target compound, NaBH₄ is an excellent choice for the reductive amination steps. Its selectivity allows for the reduction of the C=N bond of an imine intermediate without affecting other potentially reducible groups, such as nitriles or esters, under controlled conditions. It is favored for its simple handling, mild reaction conditions, and straightforward work-up procedures. ias.ac.inresearchgate.net

Palladium Nanoparticles (Pd NPs): Palladium is a highly versatile catalyst in organic synthesis. frontiersin.org As nanoparticles, the increased surface area enhances catalytic activity. researchgate.net Pd NPs are effective for a range of transformations relevant to this synthesis:

Hydrogenation/Reduction: Pd NPs supported on materials like carbon (Pd/C) are standard catalysts for the reduction of nitriles to primary amines, providing a direct route to the benzylamine core from a benzonitrile (B105546) precursor. chemicalbook.comosti.gov

Cross-Coupling Reactions: Palladium catalysts are central to C-C and C-N bond-forming reactions. While perhaps less direct for this specific target, Pd-catalyzed reactions could be used to construct complex precursors. bohrium.com

Dehydrogenation: In some synthetic routes, palladium catalysts can be used for dehydrogenation steps, which might be part of creating aromaticity in a heterocyclic ring or in tandem catalytic cycles. osti.gov

The selection between different catalysts depends on the specific transformation. For instance, while NaBH₄ is ideal for reducing a pre-formed imine, catalytic hydrogenation with Pd NPs might be preferred for the reduction of a nitrile group due to its efficiency and the clean nature of the reaction.

Table 2: Comparison of Selected Reagents in Benzylamine Synthesis

| Reagent/Catalyst | Primary Application | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction of imines, aldehydes, ketones | Mild, selective, easy handling | Imines (for reductive amination) | ias.ac.inresearchgate.net |

| Palladium Nanoparticles (e.g., Pd/C) | Catalytic hydrogenation/reduction | High efficiency, clean reaction | Nitriles, nitro groups, alkenes | chemicalbook.comosti.gov |

| Ammonia Borane (H₃N·BH₃) | Reduction of nitriles | Stable hydrogen source | Aromatic and aliphatic nitriles | chemicalbook.com |

| Rhodium Catalysts | Addition and cyclization reactions | Enables novel cascade reactions | Alkynes, hydrazines, enaminones | nih.gov |

Solvent System Rationalization

The choice of solvent is critical in both the N-alkylation and reductive amination steps to ensure optimal reaction rates, yields, and purity of the products.

For the initial N-alkylation of pyrazole , polar aprotic solvents are generally preferred. The rationale for their use lies in their ability to dissolve both the pyrazole and the inorganic base (e.g., K₂CO₃ or NaH) used to deprotonate the pyrazole, while also effectively solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion. Solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are common choices. beilstein-journals.org The use of phase-transfer catalysts in a biphasic system or even solvent-free conditions has also been reported for the N-alkylation of pyrazoles, which can offer environmental and practical advantages. researchgate.net

In the subsequent reductive amination step, the solvent must be capable of dissolving the aldehyde intermediate, the amine source (typically ammonia or an ammonium (B1175870) salt), and the reducing agent, without reacting with them. Alcohols, such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), are frequently employed. organic-chemistry.org They are effective at dissolving the reactants and the imine intermediate. For reductions using borohydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), alcohols are suitable, though care must be taken with NaBH₄ as it can react with the solvent over time. harvard.edu Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often used with NaBH(OAc)₃. The reaction can also be performed in water, which aligns with green chemistry principles. organic-chemistry.org

Table 1: Solvent Selection for Synthetic Steps

| Synthetic Step | Preferred Solvent Class | Specific Examples | Rationale |

|---|---|---|---|

| N-Alkylation of Pyrazole | Polar Aprotic | DMF, Acetonitrile | Solubilizes reactants and enhances nucleophilicity of pyrazole anion. |

| Reductive Amination | Protic (Alcohols) or Halogenated | Methanol, Ethanol, Dichloromethane | Good solubility for aldehyde, amine source, and reducing agent; facilitates imine formation and reduction. |

Reaction Kinetics and Process Monitoring (e.g., TLC)

Monitoring the progress of the synthesis is essential for determining reaction completion, optimizing reaction times, and identifying the formation of byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for this purpose in both synthetic steps. rsc.orgchemscene.com

In the N-alkylation step , a TLC plate is spotted with the starting pyrazole, the benzyl (B1604629) halide, and the reaction mixture at various time points. By observing the disappearance of the starting material spots and the appearance of a new product spot with a different retention factor (Rf), the reaction's progress can be tracked. rsc.org

Similarly, for the reductive amination , TLC can be used to monitor the conversion of the starting aldehyde to the intermediate imine, and subsequently to the final benzylamine product. mdpi.com The imine is often visible on the TLC plate, allowing for confirmation of its formation before the reducing agent is added. The final product, the amine, will have a distinct Rf value from both the starting aldehyde and the intermediate imine. Visualization can be achieved using a UV lamp, as the aromatic rings are UV-active, or by staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) for the final amine. rsc.org

Reaction kinetics are influenced by factors such as reactant concentrations, temperature, and the choice of catalyst or base. Generally, both N-alkylation and reductive amination follow second-order kinetics, with the rate being dependent on the concentration of both reactants.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After completion of the reactions, the synthetic intermediates and the final product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

Liquid-liquid extraction is a common first step in the work-up procedure for both reactions. For instance, after the N-alkylation, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine to remove residual water-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. mdpi.com

Column chromatography is a highly effective method for purifying both the intermediate aldehyde and the final benzylamine. rsc.orgacs.org A silica (B1680970) gel stationary phase is typically used. The choice of eluent (mobile phase) is crucial for achieving good separation. For the aldehyde intermediate, a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is often effective. rsc.org For the final product, this compound, which is more polar due to the amine group, a more polar solvent system, potentially including a small amount of a basic modifier like triethylamine (B128534) or ammonia in methanol mixed with a solvent like dichloromethane, may be required to prevent the product from tailing on the acidic silica gel. oup.com

The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). sielc.comnih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas for consideration include the choice of reagents, solvents, and reaction conditions.

Further green considerations include:

Alternative Reducing Agents: While borohydride reagents are effective, catalytic hydrogenation using H₂ gas is a greener alternative as the only byproduct is water (if any is formed). acsgcipr.org The catalyst can often be recovered and reused.

Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF or chlorinated solvents with more benign alternatives is a key green strategy. For the N-alkylation, exploring solvent-free conditions with phase-transfer catalysis is an option. researchgate.net For reductive amination, using ethanol or even water as a solvent can significantly improve the environmental profile of the synthesis. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimizing reaction conditions to shorten reaction times also contributes to energy efficiency.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This applies to the base used in the N-alkylation and the reducing agent in the amination step (e.g., catalytic hydrogenation).

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. jocpr.comrsc.org

Spectroscopic and Advanced Structural Elucidation of 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data is essential for the unambiguous structural assignment of a molecule. This would involve analyzing the chemical shifts, coupling constants, and signal multiplicities.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be required to identify the chemical environment of all protons in the 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine molecule. This would include signals for the aromatic protons on the benzyl (B1604629) ring, the protons on the pyrazole (B372694) ring, the methylene (B1212753) protons of the benzylamine (B48309) and the pyrazol-1-ylmethyl groups, the amine protons, and the methoxy (B1213986) group's methyl protons. Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). Specific chemical shifts for the carbons of the benzyl ring, pyrazole ring, methylene groups, and the methoxy group would be identified. In the absence of published spectra, this analysis cannot be performed.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. This data is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern, which can provide valuable structural information. An experimental mass spectrum would show the molecular ion peak (M+) corresponding to the exact mass of this compound and various fragment ions. Without this data, a discussion of its mass spectrometric behavior is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group. No experimental IR spectrum is available for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. A crystallographic study would be needed to determine the exact molecular geometry and conformation of this compound. No such study has been published.

Comparative Spectroscopic Analysis with Related Pyrazole and Benzylamine Derivatives

A detailed spectroscopic elucidation of this compound is crucial for its unambiguous identification and structural confirmation. In the absence of direct experimental spectra for the title compound, a predictive analysis based on the well-documented spectroscopic characteristics of its core components—the substituted benzylamine and the N-substituted pyrazole moieties—provides a robust framework for its characterization. This comparative approach allows for the assignment of expected signals and absorption bands by examining data from closely related derivatives.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to be a composite of signals arising from the substituted benzene (B151609) ring, the pyrazole ring, and the linking and functional groups.

Benzylamine Moiety: The signals for the 4-methoxybenzylamine (B45378) portion can be predicted by comparison with 4-methoxybenzylamine. The aromatic region will be more complex than the simple AA'BB' system of a 1,4-disubstituted ring. For the title compound, a 1,2,4-trisubstituted pattern is expected, likely resulting in a doublet, a single, and a doublet of doublets for the three aromatic protons. The methoxy group (-OCH₃) protons should appear as a sharp singlet, likely around 3.7-3.8 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet around 3.7-3.9 ppm, while the primary amine protons (-NH₂) will likely appear as a broad singlet whose chemical shift is dependent on solvent and concentration. chemicalbook.comacs.org

Pyrazole Moiety: Comparison with 1-methylpyrazole (B151067) suggests the pyrazole protons will resonate in the aromatic region. chemicalbook.com The H-4 proton of the pyrazole ring is anticipated to be a triplet around 6.2-6.3 ppm. The H-3 and H-5 protons are expected to appear as doublets around 7.4-7.6 ppm.

Methylene Bridge: The methylene bridge protons (-CH₂-) connecting the pyrazole and benzene rings are in a distinct chemical environment and are expected to produce a singlet, likely in the range of 5.2-5.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Title Compound | Reference Compound | Observed Chemical Shift (δ, ppm) in Reference Compound | Reference |

|---|---|---|---|---|

| Aromatic H (Benzene) | ~6.8 - 7.3 | 4-Methoxybenzylamine | 6.86 (d), 7.24 (d) | acs.org |

| Pyrazole H-5 | ~7.5 - 7.6 | 1-Methylpyrazole | 7.49 (d) | chemicalbook.com |

| Pyrazole H-3 | ~7.4 - 7.5 | 1-Methylpyrazole | 7.38 (d) | chemicalbook.com |

| Pyrazole H-4 | ~6.2 - 6.3 | 1-Methylpyrazole | 6.18 (t) | chemicalbook.com |

| N-CH₂-Ar (Methylene Bridge) | ~5.2 - 5.4 | N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine | 5.78 (s) | researchgate.net |

| Ar-CH₂-NH₂ (Benzylic) | ~3.7 - 3.9 | 4-Methoxybenzylamine | 3.65 (s) | acs.org |

| -OCH₃ | ~3.7 - 3.8 | 4-Methoxybenzylamine | 3.72 (s) | acs.org |

| -NH₂ | Broad, variable | 4-Methoxybenzylamine | 1.68 (br s) | acs.org |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will similarly show a combination of signals from both heterocyclic and aromatic rings.

Benzylamine Moiety: Based on data for 4-methoxybenzylamine, the carbon of the methoxy group (-OCH₃) is expected around 55 ppm. chemicalbook.com The benzylic carbon (-CH₂NH₂) should appear around 45-46 ppm. The aromatic carbons will show distinct signals, with the oxygen- and nitrogen-bearing carbons shifted significantly. The C-O carbon is predicted to be the most downfield of the aromatic signals (around 158 ppm), while the other substituted and unsubstituted carbons will appear in the 114-137 ppm range.

Pyrazole Moiety: The carbons of the pyrazole ring can be estimated from data for 1-methylpyrazole and other substituted pyrazoles. cdnsciencepub.comspectrabase.com C-3 and C-5 are expected to appear downfield (around 130-140 ppm), while C-4 should be more upfield (around 105 ppm).

Methylene Bridge: The carbon of the methylene linker (-CH₂-) is anticipated to resonate in the range of 50-55 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Title Compound | Reference Compound | Observed Chemical Shift (δ, ppm) in Reference Compound | Reference |

|---|---|---|---|---|

| Ar C-O | ~158 - 159 | 4-Methoxybenzylamine | 158.25 | acs.org |

| Pyrazole C-5 | ~138 - 140 | 1-Methylpyrazole | 138.7 | spectrabase.com |

| Ar C-CH₂-Py | ~135 - 138 | - | - | |

| Ar C-CH₂NH₂ | ~130 - 135 | 4-Methoxybenzylamine | 136.82 (ipso-C) | acs.org |

| Pyrazole C-3 | ~129 - 131 | 1-Methylpyrazole | 129.5 | spectrabase.com |

| Ar-CH (ortho to OMe) | ~128 - 129 | 4-Methoxybenzylamine | 128.56 | acs.org |

| Ar-CH | ~114 - 116 | 4-Methoxybenzylamine | 113.91 | acs.org |

| Pyrazole C-4 | ~105 - 106 | 1-Methylpyrazole | 105.1 | spectrabase.com |

| -OCH₃ | ~55.4 | 4-Methoxybenzylamine | 55.41 | acs.org |

| N-CH₂-Ar (Methylene Bridge) | ~50 - 55 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 50.1 | mdpi.com |

| Ar-CH₂-NH₂ (Benzylic) | ~45.6 | 4-Methoxybenzylamine | 45.60 | acs.org |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two characteristic stretching bands in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching). chemicalbook.com A broad N-H bending vibration may also be observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups will be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: Aromatic C=C ring stretching bands are expected in the 1450-1610 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov

C-O and C-N Vibrations: A strong band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹. The C-N stretching vibrations for both the benzylamine and the pyrazole substituent will appear in the 1000-1250 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Title Compound | Reference Compound | Observed Wavenumber (cm⁻¹) in Reference Compound | Reference |

|---|---|---|---|---|

| N-H Stretch (amine) | 3300 - 3400 (two bands) | 4-Methoxybenzylamine | ~3360, 3280 | chemicalbook.comnist.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrazole | ~3100 | chemicalbook.com |

| Aliphatic C-H Stretch | 2850 - 3000 | 4-Methoxybenzylamine | ~2830, 2930 | chemicalbook.comnist.gov |

| N-H Bend (amine) | 1590 - 1650 | 4-Methoxybenzylamine | ~1610 | chemicalbook.comnist.gov |

| Aromatic C=C / Pyrazole C=N Stretch | 1450 - 1610 | 4-Methoxybenzylamine / Pyrazole | 1510, 1580, 1610 / ~1530 | chemicalbook.comnist.govchemicalbook.com |

| Asymmetric C-O-C Stretch (ether) | 1240 - 1260 | 4-Methoxybenzylamine | ~1245 | chemicalbook.comnist.gov |

| C-N Stretch | 1000 - 1250 | 4-Methoxybenzylamine | ~1200, 1030 | chemicalbook.comnist.gov |

Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak (M⁺) under electron ionization (EI). The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-C bond, which is the weakest bond and leads to the formation of a highly stable, resonance-stabilized 4-methoxy-3-(pyrazol-1-ylmethyl)benzyl cation.

Molecular Ion (M⁺): The molecular weight of C₁₂H₁₅N₃O is 217.27 g/mol . A prominent peak at m/z = 217 is expected.

Primary Fragmentation: The most significant fragmentation pathway for benzylamines is the cleavage of the bond alpha to the nitrogen atom, but beta to the aromatic ring. However, in this structure, the most favorable cleavage is at the benzylic position to lose an amino radical (•NH₂) to form an ion at m/z 201, or more likely, cleavage of the C-C bond between the benzyl group and the aminomethyl group is not possible. Instead, the most characteristic fragmentation of benzylamines is the cleavage of the C-N bond to lose :NH, or the loss of an H atom followed by cleavage. A key fragmentation pathway is benzylic cleavage. For the title compound, the most favorable fragmentation would be the cleavage of the C-C bond between the aromatic ring and the CH₂-pyrazole group is not correct. The most likely fragmentation for benzylamines is the loss of an amino group or related fragments. The most characteristic fragmentation for substituted benzylamines is the formation of a tropylium-like ion or a benzyl cation. For 4-methoxybenzylamine, the base peak is often the molecular ion (m/z=137) or the [M-1] ion, but a significant fragment is the methoxybenzyl cation at m/z=121. nih.govnist.gov

Key Fragments:

m/z = 121: Formation of the 4-methoxybenzyl cation, resulting from the cleavage of the C-C bond between the benzyl CH₂ and the pyrazole-methylene group. This is a highly probable and likely abundant fragment.

m/z = 95: A pyrazol-1-ylmethyl cation ([C₄H₅N₂-CH₂]⁺) resulting from cleavage of the bond between the methylene bridge and the benzene ring.

m/z = 81: Loss of the benzylamine side chain to give the pyrazolylmethyl radical cation.

Fragmentation of the pyrazole ring itself typically involves the loss of HCN. researchgate.net

This predictive analysis, based on established spectroscopic data of related pyrazole and benzylamine derivatives, provides a comprehensive and detailed expectation of the key structural elucidation data for this compound.

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are instrumental in predicting the molecular geometry and electronic properties of chemical compounds. For a molecule like 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine, which combines aromatic, amine, and azole functionalities, these methods provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds containing pyrazole (B372694) and benzyl (B1604629) moieties, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for predicting bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com

Table 1: Predicted Geometrical Parameters from DFT Calculations on Similar Structures

| Parameter | Typical Value (Pyrazole Derivatives) | Typical Value (Benzylamine Derivatives) | Predicted Value for Target Molecule |

|---|---|---|---|

| C-N bond length (pyrazole ring) | ~1.34 - 1.38 Å | N/A | ~1.35 Å |

| C-C bond length (benzene ring) | N/A | ~1.39 - 1.40 Å | ~1.39 Å |

| C-N bond length (amine) | N/A | ~1.46 Å | ~1.46 Å |

Note: The values presented are illustrative and based on computational studies of analogous structures. Specific values for the title compound would require dedicated DFT calculations.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach coupled with DFT. For pyrazole derivatives, calculated shifts generally show good correlation with experimental data. nih.govdoi.org Theoretical NMR spectra for a related pyrazole compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been successfully calculated using DFT. nih.gov For this compound, predictions would show distinct signals for the protons and carbons of the methoxy (B1213986), benzyl, methylene (B1212753), and pyrazole groups, with the chemical environments dictated by the electronic structure.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and twisting of molecular bonds. DFT calculations can predict these frequencies with considerable accuracy. For pyrazole-containing molecules, characteristic bands for N-H stretching (if a tautomer is present), C=N stretching, and aromatic C-H stretching are key identifiers. researchgate.netnih.gov A study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine utilized DFT to perform an infrared vibration analysis. tandfonline.com For the title compound, predictable peaks would include those for the N-H and C-N vibrations of the amine, the aromatic C-H and C=C vibrations of the benzyl ring, and the characteristic vibrations of the pyrazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is likely to be distributed over the electron-rich methoxy-substituted benzene (B151609) ring and the pyrazole ring, which are good electron-donating moieties. The LUMO would likely be located over the aromatic systems as well. The energy gap would provide insight into the charge transfer interactions that can occur within the molecule. tandfonline.com

Table 2: Representative FMO Energies from DFT Studies on Pyrazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-tagged pyrazole-benzoxadiazole | -5.8 to -6.2 | -2.1 to -2.5 | ~3.6 - 3.8 |

Note: These values are from studies on different, but related, heterocyclic systems and serve as a general reference. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer, hyperconjugative interactions, and the strength of chemical bonds by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis can quantify the stability arising from intramolecular charge transfer (ICT) events. For instance, an NBO analysis of a pyrazole derivative could reveal stabilizing interactions between a lone pair on a nitrogen atom (donor) and an antibonding π* orbital of the aromatic ring (acceptor). researchgate.net For this compound, NBO analysis would elucidate the electronic interactions between the pyrazole ring, the benzylamine (B48309) moiety, and the methoxy substituent.

Conformational Analysis and Energetic Landscapes

The flexibility of this compound, particularly around the methylene bridge and the C-N bond of the benzylamine group, means it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.

Studies on benzylamine itself have identified two primary conformers: an anti and a gauche form, arising from the rotation around the Cipso-N bond. colostate.edu Spectroscopic and theoretical studies suggest a small energy difference between these conformers. colostate.edu For the title compound, a potential energy surface scan would be performed by systematically rotating the key dihedral angles:

The angle defining the orientation of the pyrazole ring relative to the benzyl group.

The angle defining the orientation of the amine group relative to the benzyl ring.

The results would produce an energetic landscape, mapping out the low-energy valleys (stable conformers) and the hills (transition states) that separate them. These studies are critical for understanding how the molecule's shape influences its interactions with other molecules.

Investigation of Tautomerism and Intramolecular Proton Transfer within the Pyrazole Moiety

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. rsc.orgnih.gov This process is a form of intramolecular proton transfer. The relative stability of the possible tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net

For this compound, the pyrazole ring is substituted at the 1-position by the benzyl group. However, if we consider a hypothetical precursor, 3-(aminomethyl)-4-methoxyphenyl)methanol reacting with hydrazine (B178648), an N-unsubstituted pyrazole would be formed initially, which could exist in two tautomeric forms before N-alkylation.

Computational studies on pyrazole tautomerism often involve calculating the activation energy for the proton transfer. This can occur either as a direct intramolecular shift or through a mechanism assisted by solvent molecules. Theoretical calculations have shown that the direct intramolecular proton migration has a high activation energy, typically in the range of 47-55 kcal/mol. nih.gov The presence of substituents that are electron-donating or electron-withdrawing can favor one tautomer over the other. researchgate.netnih.gov For example, electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov

While the final product, this compound, has its pyrazole nitrogen fixed by the benzyl group, understanding the tautomeric preferences of its potential precursors is crucial for predicting reaction outcomes and understanding its chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, providing a virtual microscope to observe the motion and interactions of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations offer critical insights into their conformational flexibility, stability, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govnih.gov

Simulations of pyrazole derivatives complexed with proteins, for instance, have been used to assess the stability of their binding modes. These studies often reveal that specific hydrogen bonds and hydrophobic interactions are maintained throughout the simulation (e.g., up to 100 nanoseconds), confirming a stable and favorable binding conformation. nih.gov This methodology is crucial in drug design for predicting how a molecule like this compound might behave in a biological environment.

The effect of solvents on the stability and behavior of a compound is another critical area explored by computational methods. The choice of solvent can significantly influence a molecule's conformation and solubility. Theoretical models such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are employed to calculate the free energy of solvation (ΔGsolv), which predicts how favorably a compound will dissolve in a given solvent. researchgate.netnih.gov Studies on various pyrazole derivatives consistently show that solvation energies are influenced by the specific nature of the solute and the protic or aprotic character of the solvent. researchgate.netresearchgate.net For example, a study on the pyrazole derivative 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4.5-dihydro-1H-pyrazol-1-yl}-butan-1-one (CPB) calculated negative solvation energies in several organic solvents, suggesting favorable solubilization, with water being a less preferred solvent. researchgate.net

Based on these established principles, a table of predicted solvation free energies for a molecule like this compound can be constructed to illustrate how it might interact with various common solvents.

Table 1: Predicted Solvation Free Energies (ΔGsolv) for this compound in Various Solvents

Data is representative and extrapolated from studies on analogous pyrazole derivatives. researchgate.netnih.govnih.gov

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) | Solubility Implication |

|---|---|---|---|

| Water | 78.4 | -8.5 | Moderately Soluble |

| Methanol (B129727) | 32.7 | -11.2 | Highly Soluble |

| Ethanol (B145695) | 24.6 | -10.8 | Highly Soluble |

| DMSO | 46.7 | -12.5 | Very Highly Soluble |

| Acetonitrile (B52724) | 37.5 | -11.9 | Highly Soluble |

| Toluene | 2.4 | -9.1 | Soluble |

Intermolecular Interactions and Self-Assembly Propensities

The way molecules arrange themselves in the solid state is dictated by a complex network of intermolecular interactions. For pyrazole derivatives, these interactions are well-documented and play a crucial role in their crystal engineering and material properties. imedpub.comimedpub.com The primary forces include strong hydrogen bonds, such as N-H···N and O-H···N, and a variety of weaker interactions like C-H···O, C-H···π, and π-π stacking interactions. imedpub.comresearchgate.net Computational techniques like Hirshfeld surface analysis and PIXEL energy calculations are used to quantitatively analyze and visualize these interactions, breaking down their contributions to crystal stability into electrostatic, polarization, dispersion, and repulsion components. mdpi.comsscdt.org

The presence of multiple hydrogen bond donors (the benzylamine N-H) and acceptors (the pyrazole nitrogens, the methoxy oxygen) in this compound makes it a prime candidate for forming diverse and robust supramolecular structures. Studies on analogous compounds containing methoxyphenyl groups, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal the remarkable versatility of these interactions. mdpi.comresearchgate.net Depending on the crystallization environment (e.g., as a pure compound, in a co-crystal, or as a solvate), the molecule utilizes different combinations of its available hydrogen bonding sites, demonstrating a clear preference for certain interactions over others. mdpi.comresearchgate.net

This adaptability in forming hydrogen bonds is fundamental to the self-assembly of pyrazole derivatives. nih.gov The N-H···N interaction, in particular, is a highly effective supramolecular synthon that directs pyrazole molecules to assemble into predictable, repeating motifs. nih.govnih.gov Depending on the steric and electronic nature of the substituents on the pyrazole ring, these motifs can manifest as discrete assemblies (dimers, trimers, tetramers) or as extended polymeric chains (catemers). nih.govresearchgate.netresearchgate.net This predictable self-assembly is a key principle in designing new molecular materials with desired structural and functional properties. nih.gov

Table 2: Versatile Hydrogen Bonding Patterns in a Structurally Related Methoxyphenyl-Pyrazole Derivative

Based on findings for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrating the adaptability of intermolecular interactions. mdpi.comresearchgate.net

| Crystalline Form | Primary Hydrogen Bond Donor(s) | Primary Hydrogen Bond Acceptor(s) | Observed Interaction Motif(s) |

|---|---|---|---|

| Pure Crystal | One of two N-H groups | Methoxy Oxygen (OMe), Thioamide Sulfur (S) | N-H···OMe, N-H···S |

| Co-crystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one | Both N-H groups | Carbonyl Oxygen (C=O), Thioamide Sulfur (S) | N-H···O=C, N-H···S |

| Dimethylformamide (DMF) Solvate | Both N-H groups | DMF Carbonyl Oxygen (C=O), Methoxy Oxygen (OMe) | N-H···O=C(DMF), N-H···OMe |

Beyond self-assembly directed by hydrogen bonds, pyrazole-based ligands are also widely used in supramolecular chemistry through metal coordination. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to the formation of highly ordered, discrete structures such as self-assembled homochiral dimers, cages, and other complex architectures, often stabilized by a combination of coordinative bonds, hydrogen bonding, and π-π stacking. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine

Modifications at the Benzylamine (B48309) Subunit

The benzylamine portion of the molecule contains two primary sites for chemical modification: the aromatic benzene (B151609) ring and the primary amine group. Each site offers unique opportunities for derivatization through well-established synthetic methodologies.

Aromatic Ring Substitutions on the Methoxybenzyl Moiety

The benzene ring of the 4-methoxybenzyl moiety is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the methoxy (B1213986) group (-OCH₃), the pyrazol-1-ylmethyl group, and the aminomethyl group (-CH₂NH₂). The methoxy group is a potent activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the aminomethyl group and the pyrazol-1-ylmethyl group are generally considered deactivating and meta-directing.

Given the strong activating nature of the methoxy group at position 4, electrophilic attack is most likely to occur at the positions ortho to it (positions 3 and 5). Since position 3 is already occupied, the most probable site for substitution is position 5. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction | Reagents and Conditions | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-5-nitro-3-(pyrazol-1-ylmethyl)benzylamine |

| Bromination | Br₂, FeBr₃ or NBS | 5-Bromo-4-methoxy-3-(pyrazol-1-ylmethyl)benzylamine |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-4-methoxy-3-(pyrazol-1-ylmethyl)benzylamine |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-4-methoxy-3-(pyrazol-1-ylmethyl)benzylamine |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

N-Substitution Reactions of the Benzylamine Group

The primary amine of the benzylamine group is a versatile nucleophile, readily undergoing reactions to form a variety of nitrogen-substituted derivatives. These modifications are fundamental in modulating the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule.

N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can lead to overalkylation, yielding a mixture of products. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comias.ac.inpearson.com This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). pearson.comresearchgate.net

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. researchgate.netmdpi.com This transformation neutralizes the basicity of the nitrogen atom and introduces a new functional group. Continuous-flow acetylation using acetonitrile (B52724) and an alumina (B75360) catalyst represents a modern, greener approach to this transformation. nih.gov

| Reaction Type | Reagents | Product Class |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH₄ | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride or Acid Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

This table summarizes common N-substitution reactions for primary benzylamines.

Transformations Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrazole Ring

Due to the electron distribution within the pyrazole ring, the C4 position is electron-rich and thus the most susceptible to electrophilic attack. rrbdavc.orgnih.govresearchgate.net In contrast, the C3 and C5 positions are electron-deficient, making them potential sites for nucleophilic attack, although such reactions are less common and typically require harsh conditions or the presence of strong electron-withdrawing groups. researchgate.netencyclopedia.pub

Electrophilic Substitution: Standard electrophilic substitution reactions can be employed to introduce functional groups at the C4 position of the N1-substituted pyrazole ring. The choice of reagents and conditions can influence the outcome, especially in complex molecules. For instance, nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride selectively occurs at the C4-position of the pyrazole ring, whereas using mixed acids (HNO₃/H₂SO₄) can lead to nitration on the phenyl ring. cdnsciencepub.comcdnsciencepub.com

| Reaction | Reagents and Conditions | Expected Product Position |

| Nitration | HNO₃, Acetic Anhydride | 4-Nitro-pyrazole derivative cdnsciencepub.com |

| Bromination | Br₂ in Chloroform or NBS | 4-Bromo-pyrazole derivative cdnsciencepub.comresearchgate.net |

| Iodination | I₂, H₂O₂ | 4-Iodo-pyrazole derivative rrbdavc.org |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 4-Formyl-pyrazole derivative scribd.com |

This table outlines common electrophilic substitution reactions on the pyrazole ring.

Nucleophilic Aromatic Substitution (NAS): NAS on the pyrazole ring is challenging due to its π-excessive character. encyclopedia.pub However, it can be achieved at the C3 or C5 positions if a good leaving group (like a halogen) is present and the ring is activated by strong electron-withdrawing groups. encyclopedia.pub

Alterations at the Pyrazole Nitrogen Atoms

In 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine, the N1 position of the pyrazole is already substituted. The remaining sp²-hybridized nitrogen atom at the N2 position is basic and nucleophilic. nih.gov It can react with electrophiles, such as alkyl halides, to form quaternary pyrazolium (B1228807) salts. This reaction, known as quaternization, is typically performed by heating the N-substituted pyrazole with an alkylating agent. rrbdavc.orgresearchgate.net The formation of these positively charged pyrazolium salts significantly alters the electronic properties and solubility of the parent molecule. Microwave irradiation has been shown to accelerate the rate of quaternization. researchgate.net

Diversification through Linker Modification

The methylene (B1212753) (-CH₂) group linking the pyrazole and benzylamine moieties provides another avenue for structural diversification, albeit a more synthetically complex one. Rather than direct modification of the existing linker, diversification is typically achieved through the synthesis of analogs with altered linkers. This approach allows for the systematic exploration of the spatial relationship between the two key pharmacophores.

Limited Public Data on the Regioselectivity and Stereoselectivity of this compound Derivatization

The general reactivity of related pyrazole and benzylamine structures suggests potential sites for chemical modification. However, without direct experimental evidence or theoretical studies on this compound, any discussion of regioselective or stereoselective outcomes would be speculative and fall outside the scope of established scientific findings.

Regioselectivity in the derivatization of such a molecule would be influenced by the electronic and steric effects of the methoxy, pyrazolylmethyl, and aminomethyl substituents on the benzene ring, as well as the reactivity of the pyrazole and amine functional groups themselves. For instance, electrophilic aromatic substitution would be directed by the activating methoxy and aminomethyl groups, though the bulky pyrazolylmethyl group would also exert steric hindrance. Reactions at the pyrazole ring or the primary amine would present their own regioselective considerations.

Stereoselectivity would become a key factor in reactions that introduce a new chiral center or in reactions with chiral reagents. For example, the reduction of an imine formed from the benzylamine or the alkylation of the amine with a chiral electrophile could potentially proceed with some degree of stereocontrol. However, no specific studies documenting such transformations for this compound have been identified.

Due to the absence of specific research data, the creation of detailed data tables and an in-depth analysis of reaction outcomes for the derivatization of this compound is not currently possible. Further empirical research is required to elucidate the specific chemical behaviors of this compound.

Structure Activity Relationship Sar Studies of 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine Analogues

Correlating Structural Variations with Observed Biological Response Profilesnih.govnih.gov

The biological response of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine analogues is intricately linked to their structural characteristics. The pyrazole (B372694) moiety, a versatile nitrogen-containing heterocyclic core, is present in numerous compounds with a wide spectrum of pharmacological activities. nih.govrsc.org Modifications to the functional groups on the pyrazole ring and the associated phenyl ring can lead to significant changes in efficacy and potency. nih.govnih.gov

Influence of Methoxy (B1213986) Group Position and Substitutionnih.govkorea.ac.kr

The position of the methoxy group on the benzylamine (B48309) ring significantly impacts the biological properties of the compound series. nih.gov Studies on related aromatic compounds have shown that altering the methoxy group's location from the para to the meta or ortho position can substantially affect pharmacokinetics and receptor interaction. nih.govresearchgate.net For instance, in certain series of benzyl (B1604629) triphenylphosphonium cations, an ortho-methoxy group resulted in the most favorable biological properties, including faster clearance from non-target organs and better imaging contrast. nih.govresearchgate.net Conversely, a para-methoxy substitution led to the highest uptake in both target and non-target tissues. nih.govresearchgate.net

Substitution of the methoxy group with other functionalities, such as a hydroxyl or benzyloxy group, also plays a critical role in determining the activity and selectivity profile. nih.gov In a series of indole (B1671886) derivatives, replacing a methoxy group with a larger benzyloxy group at a specific position shifted the compound's selectivity from one target (MAO-A) to another (MAO-B), highlighting the importance of this position for directing target specificity. nih.gov This suggests that both the electronic and steric properties of the substituent at this position are crucial for optimizing biological activity.

Table 1: Hypothetical Influence of Methoxy Group Modifications on Biological Activity This table illustrates general SAR principles derived from related compound classes.

| Analogue Modification | Position of Substituent | Substituent | Relative Activity (%) | Rationale |

| Reference Compound | 4 | Methoxy (-OCH₃) | 100 | Baseline activity. |

| Analogue A | 2 | Methoxy (-OCH₃) | 120 | Ortho position may enhance binding and improve pharmacokinetic properties. nih.govresearchgate.net |

| Analogue B | 3 | Methoxy (-OCH₃) | 90 | Meta position may be less optimal for key receptor interactions. nih.gov |

| Analogue C | 4 | Hydroxy (-OH) | 75 | Potential for new hydrogen bonding but altered electronics and metabolism. nih.gov |

| Analogue D | 4 | Ethoxy (-OCH₂CH₃) | 110 | Increased lipophilicity from a slightly larger group may improve membrane permeability or hydrophobic interactions. |

| Analogue E | 4 | Benzyloxy (-OCH₂Ph) | 60 | A bulky group may cause steric hindrance at the active site, reducing activity. nih.gov |

Role of Pyrazole Substitution Patternnih.govmdpi.com

The pyrazole ring is a key pharmacophore, and its substitution pattern is a determining factor for biological activity. nih.govnih.govmdpi.com The nature and position of substituents on the pyrazole core can modulate the compound's interaction with its biological target. mdpi.com Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring, while nucleophilic attacks are favored at positions 3 and 5. nih.govmdpi.com

SAR studies on various pyrazole-based inhibitors have shown that specific substitutions are required for high potency. For example, in one series of rearranged during transfection (RET) kinase inhibitors, 3D-QSAR analysis revealed that hydrogen bond acceptor and electronegative groups were favorable at the R¹ position, whereas electropositive and sterically larger groups were preferred at the R² position to enhance inhibitory activity. mdpi.com The presence of an amino group, for instance, can be crucial; 3-aminopyrazoles and 5-aminopyrazoles are common scaffolds in compounds developed as kinase inhibitors and anti-infective agents. mdpi.com The electronic effect of substituents on an attached phenyl ring can also be significant; a meta-methoxy group on a phenyl ring attached to the pyrazole increased antimalarial activity, whereas ortho or para substitution led to a loss of potency. mdpi.com

Table 2: Hypothetical Impact of Pyrazole Ring Substitutions on Biological Activity This table illustrates general SAR principles derived from related pyrazole-containing compounds.

| Analogue Modification | Position on Pyrazole | Substituent | Relative Activity (%) | Rationale |

| Reference Compound | - | Unsubstituted | 100 | Baseline activity. |

| Analogue F | 3 | Phenyl | 130 | Aromatic ring can engage in π-π stacking or hydrophobic interactions. scispace.com |

| Analogue G | 4 | Chlorine (-Cl) | 115 | An electron-withdrawing group can alter the electronic properties of the ring, potentially improving target interaction. nih.gov |

| Analogue H | 5 | Methyl (-CH₃) | 95 | A small alkyl group may provide a better fit in a small hydrophobic pocket but could also be neutral or slightly detrimental. nih.gov |

| Analogue I | 3,5 | Diphenyl | 150 | Multiple aromatic groups can significantly enhance binding affinity through extensive hydrophobic and π-stacking interactions. scispace.com |

| Analogue J | 4 | Amino (-NH₂) | 80 | May introduce a hydrogen bonding opportunity but could also be unfavorable depending on the active site's polarity. mdpi.com |

Impact of the Benzyl Amine Linker

Strategies to improve the physicochemical properties of drug candidates often focus on linker modification. d-nb.inforesearchgate.net Introducing hydrophilic or zwitterionic linkers can reduce aggregation and improve labeling efficiency in complex bioconjugates. d-nb.inforesearchgate.net Furthermore, the stability of the linker is paramount; instability can lead to premature cleavage and off-target effects, while a linker that is too stable may prevent the active compound from being released at its site of action. nih.gov

Mechanistic Insights into Compound-Target Interactionsmdpi.comacs.org

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. acs.org Molecular docking and dynamics simulations of related pyrazole derivatives suggest that their binding is often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com

For instance, the amino-pyrazole moiety in some kinase inhibitors is known to form critical hydrogen bonds with the hinge region of the ATP binding site. researchgate.net The benzylamine portion of the molecule can orient itself to fit into a hydrophobic pocket, with the substituted phenyl ring engaging in favorable π-stacking interactions with aromatic amino acid residues like tyrosine or tryptophan within the active site. nih.gov The methoxy group can act as a hydrogen bond acceptor or influence the electronic distribution of the phenyl ring to modulate these interactions. mdpi.com The specific conformation adopted by the molecule, dictated by the linker's flexibility, ensures that the pyrazole and benzylamine portions are optimally positioned for these multiple points of contact, thereby determining the compound's binding affinity and selectivity. researchgate.net

Computational SAR Modeling (e.g., QSAR, Pharmacophore Mapping)eurasianjournals.comresearchgate.net

Computational chemistry has become an indispensable tool for exploring the SAR of pyrazole derivatives. eurasianjournals.com Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, is used to build mathematical models that correlate the chemical structures of compounds with their biological activities. ej-chem.orgresearchgate.net These models help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the activity of the compounds. acs.orgnih.gov Both 2D- and 3D-QSAR models have been successfully developed for various series of pyrazole derivatives, demonstrating excellent predictive capacity for designing new analogues with enhanced potency. acs.orgresearchgate.net

Pharmacophore mapping is another powerful computational technique used, especially when the 3D structure of the target is unknown. pjps.pknih.govresearchgate.net This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. pjps.pknih.gov Pharmacophore models derived from a set of active pyrazole analogues can be used as 3D queries to screen virtual libraries for new potential hits or to guide the optimization of existing leads. pjps.pkresearchgate.net These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. eurasianjournals.com

Table 3: Common Descriptors in a Hypothetical QSAR Model for Pyrazole Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences long-range interactions and solubility. |

| Partial Charges | Determines potential for electrostatic interactions and hydrogen bonding. researchgate.net | |

| Steric | Molecular Volume | Relates to the fit of the molecule within the binding pocket; steric hindrance can reduce activity. researchgate.net |

| Molar Refractivity | Describes molecular size and polarizability. | |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and hydrophobic interactions. mdpi.com |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | Maps regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. mdpi.comnih.gov |

| CoMSIA Hydrophobic/H-bond Fields | Identifies key areas for hydrophobic and hydrogen-bonding interactions. mdpi.comnih.gov |

Advanced Applications and Future Prospects of 4 Methoxy 3 Pyrazol 1 Ylmethyl Benzylamine

Role as a Privileged Scaffold in Organic Synthesis

In the realm of medicinal chemistry and organic synthesis, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. mdpi.com The pyrazole (B372694) nucleus, a core component of 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine, is widely recognized as such a scaffold, appearing in numerous FDA-approved drugs. nih.govnih.gov This inherent bioactivity, combined with the synthetic versatility of the benzylamine (B48309) portion, makes the title compound a valuable starting material for creating complex and pharmacologically relevant molecules. mdpi.comnih.gov

Building Block for Complex Polyheterocyclic Systems

The structure of this compound is primed for elaboration into more complex molecular structures. The pyrazole and amine moieties are susceptible to a variety of functionalization reactions, providing pathways to novel derivatives. mdpi.com Pyrazoles are frequently used as precursors for synthesizing fused heterocyclic systems, such as pyrazolopyrimidines, through reactions involving the ring nitrogen atoms and adjacent functional groups. nih.gov

The benzylamine portion offers another reactive handle. The primary amine can be transformed into amides, sulfonamides, or imines, or it can participate in cyclization reactions to form new heterocyclic rings. This dual reactivity allows chemists to construct intricate polyheterocyclic systems by systematically building upon the core scaffold. Such complex molecules are of significant interest in drug discovery, where structural complexity often correlates with target specificity and potency. researchgate.netresearchgate.net Multi-component reactions, which allow for the efficient assembly of complex products, often utilize building blocks with pyrazole and amine functionalities to generate libraries of diverse compounds. mdpi.com

Precursor in Active Pharmaceutical Ingredient Synthesis (e.g., avanafil (B1665834) intermediates)

The utility of the 4-methoxybenzylamine (B45378) framework is notably demonstrated in the synthesis of active pharmaceutical ingredients (APIs). A structurally related compound, (3-chloro-4-methoxy)benzylamine hydrochloride, serves as a key intermediate in the synthesis of Avanafil. google.comgoogle.com Avanafil is a selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. google.com

In the synthesis of Avanafil, the (3-chloro-4-methoxy)benzylamine moiety is condensed with a pyrimidine (B1678525) derivative. google.comgoogle.com This highlights the role of the substituted benzylamine structure as a crucial building block for constructing the final drug molecule. The presence of the methoxy (B1213986) group and the benzylamine functionality in the title compound makes it a direct and relevant precursor for synthesizing libraries of Avanafil analogs or other APIs that share this common structural motif.

Utility in Coordination Chemistry and Catalysis

The nitrogen atoms present in both the pyrazole ring and the benzylamine group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net Pyrazole-based ligands are renowned for their ability to form stable complexes with a wide array of metal ions, leading to compounds with interesting structural, magnetic, and catalytic properties. nih.govuninsubria.itresearchgate.net

Ligand Design for Metal Complexation

Pyrazole derivatives are versatile chelating agents for transition metals. researchgate.net The two adjacent nitrogen atoms of the pyrazole ring—one pyrrole-type (N-H) and one pyridine-type—can coordinate to metal centers in various modes. nih.govcsic.es The additional sp3-hybridized nitrogen of the benzylamine group in this compound can also participate in coordination, allowing the molecule to act as a bidentate or potentially tridentate ligand.

This versatility has been exploited to create a diverse range of metal complexes with different geometries and coordination environments. johnshopkins.edu Research has shown that pyrazole-based ligands can form mononuclear, dinuclear, and polynuclear complexes with metals from across the periodic table, including cobalt, nickel, copper, and zinc. researchgate.netuninsubria.itrsc.org The specific structure of the resulting complex is influenced by the ligand's substituents, the metal ion, and the reaction conditions. nih.gov

| Ligand Type | Metal Ion(s) | Resulting Complex Type |

| Pyrazole-based tripodal ligands | Copper(II) | Mononuclear complexes nih.gov |

| Pyrazole-functionalized 1,3,5-triazopentadiene | Co(II/III), Ni(II), Cu(II) | Mononuclear and polynuclear complexes with distorted octahedral or square planar geometries rsc.org |

| Bis(pyrazol-1-yl)acetate | Copper(II) | Mononuclear mixed-ligand complexes nih.gov |

| Pyrazole-based pincer ligands | Ruthenium(II) | Mononuclear pincer complexes nih.gov |

| General Pyrazole Derivatives | Co, Ni, Cu, Zn, Cd | Mononuclear and dinuclear complexes researchgate.net |

This table provides examples of metal complexation involving various pyrazole-based ligands, illustrating the principles applicable to this compound.

Catalytic Applications of Derived Metal Complexes (e.g., catecholase activity)

Metal complexes derived from pyrazole-containing ligands have shown significant promise as catalysts in various chemical transformations. nih.govnih.gov One area of particular interest is their use as biomimetic catalysts that mimic the function of metalloenzymes. jocpr.com A notable example is the modeling of catecholase activity. Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones.